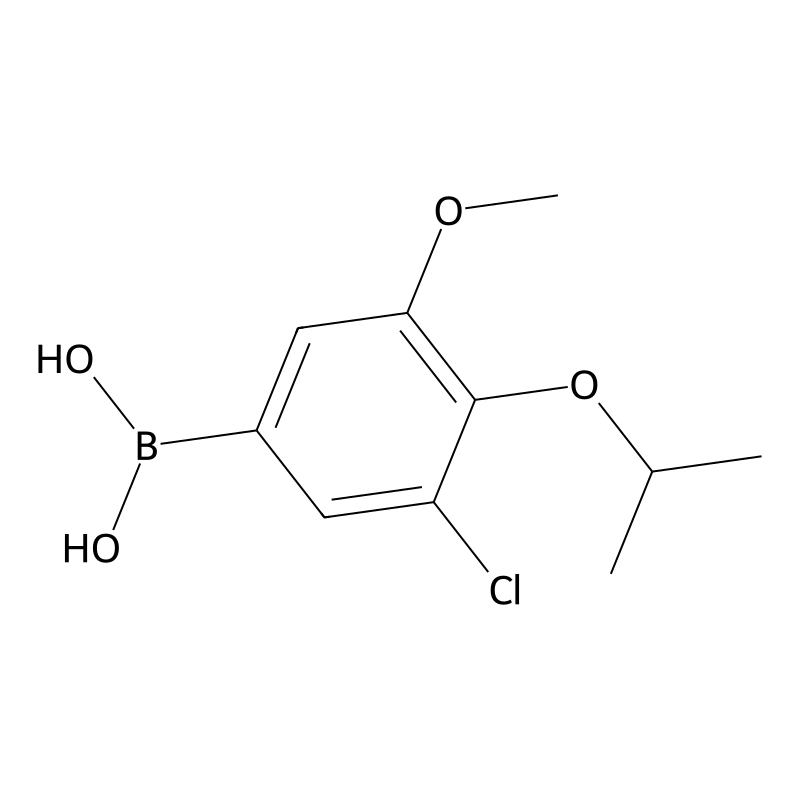

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid is an organic compound with the molecular formula C10H14BClO4 and a molecular weight of 232.58 g/mol. This compound features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. The structure includes a chlorine atom and two alkoxy groups, specifically isopropoxy and methoxy, which contribute to its chemical properties and reactivity. It is primarily utilized in organic synthesis and medicinal chemistry due to its unique reactivity profile and ability to form complexes with various substrates .

- Organic Synthesis: Boronic acids are important intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings which are a powerful tool for creating carbon-carbon bonds. The presence of the methoxy and isopropoxy groups suggests potential for the development of new pharmaceuticals or functional materials.

- Medicinal Chemistry: Aromatic boronic acids can play a role in medicinal chemistry due to their ability to bind to enzymes or receptors. The specific functionalities of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid could be of interest for researchers investigating new drug targets.

- Suzuki Coupling Reaction: This compound can act as a coupling partner in Suzuki reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The hydroxyl group can engage in acid-base reactions, making this compound useful in various pH-sensitive applications.

The synthesis of 3-chloro-4-isopropoxy-5-methoxyphenylboronic acid typically involves several steps:

- Preparation of Boronic Acid: Starting from commercially available phenolic compounds, the initial step involves introducing the boron functionality through reactions such as the addition of boron trioxide or boron trifluoride.

- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorinating agents like thionyl chloride.

- Alkoxylation: The isopropoxy and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate alkoxide reagents.

These methods may vary depending on the specific reagents and conditions employed.

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid has several applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development.

- Material Science: Its unique chemical properties make it suitable for use in creating new materials with specific functionalities.

- Bioconjugation: The ability to form stable complexes allows its use in bioconjugation techniques for drug delivery systems.

Interaction studies involving 3-chloro-4-isopropoxy-5-methoxyphenylboronic acid focus on its reactivity with various biological targets and synthetic substrates. These studies often explore:

- Binding Affinity: Assessing how effectively this compound binds to proteins or other biomolecules.

- Reactivity Profiling: Understanding how it reacts under physiological conditions, which can influence its potential therapeutic applications.

Such studies are essential for determining its viability as a drug candidate or research tool.

Several compounds share structural similarities with 3-chloro-4-isopropoxy-5-methoxyphenylboronic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methoxyphenylboronic acid | C7H8BClO3 | Lacks isopropoxy group; simpler structure |

| 4-Chloro-3-methoxyphenylboronic acid | C7H8BClO3 | Different substitution pattern on the aromatic ring |

| 3-Chloro-4-isopropoxyaniline | C10H14ClN | Contains an amine instead of a boronic acid group |

Uniqueness

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid stands out due to its combination of both isopropoxy and methoxy substituents on the aromatic ring, enhancing its solubility and reactivity compared to simpler boronic acids. This unique structure allows for versatile applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.